molecular formula C13H17BO4 B8200220 Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B8200220
M. Wt: 248.08 g/mol
InChI Key: LOMGOLHZGKZTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
I(2-Ad)
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
976

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc1ccccc1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
COC(=O)c2ccc(B1OCC(C)(C)CO1)cc2
Step Three
Name
I(2-Ad)
Quantity
0.045 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)c2ccc(c1ccccc1)cc2
Measurements
Type Value Analysis
YIELD 67
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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